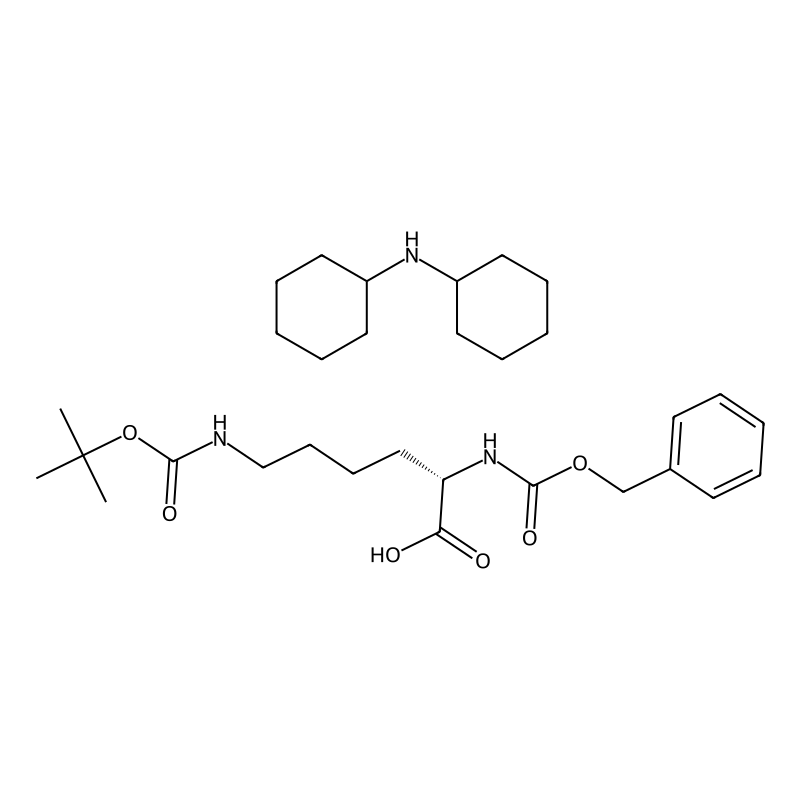

Z-Lys(Boc)-OH.DCHA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis:

Z-Lys(Boc)-OH.DCHA, also known as N-[(tert-Butoxycarbonyl)amino]-L-lysine, is a protected amino acid derivative commonly used in peptide synthesis. It serves two crucial functions:

- Amino Acid Building Block: Z-Lys(Boc)-OH.DCHA acts as a protected lysine building block, allowing for the incorporation of the essential amino acid L-lysine into peptide chains during synthesis. The "Boc" (tert-butoxycarbonyl) group protects the amino group (NH2) of lysine, preventing unwanted side reactions while enabling controlled coupling with other amino acids.

- Temporary Protecting Group: The "DCHA" (dicyclohexylamine) moiety serves as a temporary protecting group for the side chain amine (ε-amino) of lysine. This allows for selective modification or attachment of functional groups at a later stage without affecting the peptide backbone or other functionalities.

Chemical Biology and Drug Discovery:

Z-Lys(Boc)-OH.DCHA finds applications in chemical biology and drug discovery due to its ability to be incorporated into bioactive peptides with specific functionalities. By selectively modifying the side chain amine, scientists can introduce various chemical probes or functional groups, enabling the study of protein-peptide interactions and the development of novel therapeutics.

Research in Protein Structure and Function:

The use of Z-Lys(Boc)-OH.DCHA in peptide synthesis facilitates the creation of peptide probes for investigating protein structure and function. By incorporating this building block into specific peptide sequences, researchers can study protein-protein interactions, enzymatic activity, and cellular signaling pathways.

Z-Lys(Boc)-OH.DCHA, also known as Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected amino acid derivative widely utilized in peptide synthesis. This compound features two protective groups: the benzyloxycarbonyl (Z) group, which protects the alpha-amino group, and the tert-butoxycarbonyl (Boc) group, which protects the epsilon-amino group of lysine. The presence of these protective groups prevents unwanted side reactions during peptide synthesis, making Z-Lys(Boc)-OH.DCHA a valuable reagent in organic chemistry.

- Deprotection Reactions: The protective groups can be removed under specific conditions. The Boc group is typically deprotected using acidic conditions, such as trifluoroacetic acid, while the Z group can be removed through catalytic hydrogenation or acidic conditions.

- Substitution Reactions: This compound can participate in substitution reactions where the protective groups are replaced with other functional groups during peptide synthesis .

Common Reagents and Conditions- Boc Deprotection: Trifluoroacetic acid in dichloromethane.

- Z Deprotection: Hydrogen gas with a palladium catalyst.

- Peptide Coupling: Carbodiimides like dicyclohexylcarbodiimide are commonly used for coupling reactions.

While Z-Lys(Boc)-OH.DCHA itself does not exhibit direct biological activity, it serves as a critical building block in synthesizing peptides that can have various biological functions. The peptides formed using this compound can be involved in numerous biological processes depending on their specific sequences and structures. The protecting groups ensure that lysine side chains do not react prematurely, allowing for precise peptide construction.

The synthesis of Z-Lys(Boc)-OH.DCHA involves several steps:

- Protection of Epsilon-Amino Group: The epsilon-amino group of lysine is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine, typically conducted in an organic solvent such as dichloromethane.

- Protection of Alpha-Amino Group: The alpha-amino group is then protected using benzyloxycarbonyl chloride under similar conditions.

- Formation of Dicyclohexylamine Salt: The final product is formed by reacting the protected lysine derivative with dicyclohexylamine .

Z-Lys(Boc)-OH.DCHA is extensively used in various fields:

- Chemistry: As a building block in solid-phase peptide synthesis.

- Biology: In studying protein structure and function by synthesizing specific peptides.

- Medicine: In developing peptide-based drugs and therapeutic agents.

- Industry: In producing peptide-based materials and bioconjugates .

The interactions involving Z-Lys(Boc)-OH.DCHA primarily focus on its role as a reagent in peptide synthesis rather than direct biological interactions. The synthesized peptides can interact with various biological targets, leading to different biological activities depending on their sequences and structures. Research into these interactions often examines how modifications to the peptide backbone or side chains influence binding affinities and biological responses.

Z-Lys(Boc)-OH.DCHA can be compared with several similar compounds used in peptide synthesis:

| Compound Name | Protective Groups | Unique Features |

|---|---|---|

| Fmoc-Lys(Boc)-OH | Fluorenylmethyloxycarbonyl (Fmoc), Boc | Fmoc group removed under basic conditions |

| Boc-Lys(Z)-OH | Boc, Z | Does not form a dicyclohexylamine salt |

| H-Lys(Boc)-OH | Boc | Only has one protective group |

The uniqueness of Z-Lys(Boc)-OH.DCHA lies in its dual protective groups and its salt form with dicyclohexylamine, which can enhance solubility and stability during peptide synthesis compared to other derivatives .

Z-Lys(Boc)-OH.DCHA exists as the dicyclohexylamine salt of N-α-carbobenzyloxy-N-ε-Boc-L-lysine, a compound that embodies the sophisticated nomenclature conventions established in modern peptide chemistry. The systematic IUPAC name, N-cyclohexylcyclohexanamine,(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid, reflects the complex structural architecture that incorporates both protecting groups and the dicyclohexylamine counterion. The compound's registry under CAS number 2212-76-2 distinguishes it from related lysine derivatives, including the free acid form (CAS 2389-45-9) that lacks the dicyclohexylamine salt component. This salt formation significantly enhances the compound's handling properties and stability, making it a preferred form for synthetic applications where crystalline solids offer advantages over hygroscopic free acids.

The nomenclature abbreviations employed in peptide chemistry reflect decades of standardization efforts within the field. The "Z" designation honors Leonidas Zervas, who pioneered the benzyloxycarbonyl protecting group in the 1930s, while "Boc" represents the tert-butyloxycarbonyl group that gained prominence in later decades. The "DCHA" suffix denotes the dicyclohexylamine salt formation, a common practice in amino acid chemistry that improves crystallization properties and storage stability. This systematic approach to nomenclature ensures unambiguous identification across diverse research and industrial applications, facilitating clear communication among synthetic chemists worldwide.

The compound's molecular formula C31H51N3O6 encompasses the protected lysine core, both protecting groups, and the dicyclohexylamine component, reflecting the complex multi-component nature of this synthetic intermediate. Alternative nomenclature systems, including the older "Cbz" abbreviation for carbobenzoxy, occasionally appear in literature, though "Z" has become the dominant convention in contemporary peptide synthesis. The systematic naming conventions also accommodate stereochemical specifications, with the (2S) designation explicitly indicating the L-configuration of the lysine residue, ensuring consistency with natural amino acid stereochemistry.

Historical Context in Peptide Chemistry

The development of Z-Lys(Boc)-OH.DCHA represents the culmination of nearly a century of innovation in amino acid protection strategies, beginning with the groundbreaking work of Leonidas Zervas and Max Bergmann in the early 1930s. Zervas first prepared benzyl chloroformate and demonstrated its utility for introducing the benzyloxycarbonyl protecting group, which became the foundation of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful approach to controlled peptide chemical synthesis and dominated the field for approximately twenty years until the 1950s, when mixed anhydride and active ester methodologies began to emerge. The historical significance of this work cannot be overstated, as it essentially created the distinct field of synthetic peptide chemistry and established the principles of amino acid protection that continue to guide contemporary research.

The evolution of protecting group chemistry accelerated dramatically in the following decades, with the introduction of the tert-butyloxycarbonyl (Boc) group representing another major milestone in synthetic methodology. The Boc group's acid-labile nature provided complementary reactivity to the Z group's sensitivity to hydrogenolysis and strong acids, enabling the development of orthogonal protection strategies. This combination proved particularly valuable for lysine residues, which possess two amino groups requiring differential protection during complex peptide syntheses. The development of mono-N-protected amino acids (MPAA) as bifunctional ligands further expanded the utility of these protected lysine derivatives in catalytic applications.

The specific development of the dicyclohexylamine salt form reflects the ongoing refinement of synthetic methodology throughout the latter half of the twentieth century. Patent literature from 2008 documents detailed procedures for preparing Z-Lys(Boc)-OH dicyclohexylamine salt, demonstrating yields of 64% with purities exceeding 94% using recrystallization techniques. These optimized synthetic procedures built upon decades of experience with related compounds and represent the maturation of peptide synthesis methodology into a reliable and scalable technology. The continued commercial availability of this compound from multiple suppliers worldwide testifies to its enduring importance in contemporary synthetic chemistry.

Structural Classification

Z-Lys(Boc)-OH.DCHA belongs to the class of orthogonally protected amino acids, compounds that incorporate multiple protecting groups with different removal conditions to enable selective deprotection sequences. The structural architecture features the L-lysine backbone with its characteristic six-carbon chain terminated by both α- and ε-amino groups, each bearing distinct protecting groups that respond to different chemical conditions. The benzyloxycarbonyl (Z) group protecting the α-amino function can be removed through hydrogenolysis using palladium catalysts or through treatment with strong acids such as hydrogen fluoride or hydrogen bromide in acetic acid. In contrast, the tert-butyloxycarbonyl (Boc) group protecting the ε-amino function undergoes acid-catalyzed removal using reagents such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

The dicyclohexylamine component exists as a separate entity within the crystal structure, functioning as a counterion that neutralizes the carboxylic acid group of the protected lysine. This salt formation significantly impacts the compound's physical properties, including melting point (154-156°C), optical rotation ([α]20/D +8.2±1° in ethanol), and solubility characteristics. The crystalline nature of the salt facilitates purification through recrystallization techniques and enhances storage stability compared to the corresponding free acid form. X-ray crystallographic studies, while not extensively reported in the accessible literature, would likely reveal hydrogen bonding networks between the dicyclohexylamine cations and the carboxylate anions, contributing to the observed thermal stability.

The compound's classification as a protected amino acid derivative places it within the broader category of synthetic building blocks essential for peptide chemistry. The dual protection strategy represents an advancement over simpler mono-protected derivatives, enabling more complex synthetic transformations while maintaining control over reactivity at multiple functional groups. The specific combination of Z and Boc protecting groups provides optimal orthogonality, as these groups can be removed under completely different conditions without interfering with each other. This structural classification has profound implications for synthetic strategy, allowing peptide chemists to design complex molecules with precise control over deprotection sequences and functional group manipulation.

Significance in Protected Amino Acid Research

The significance of Z-Lys(Boc)-OH.DCHA in protected amino acid research extends far beyond its immediate synthetic utility, representing a paradigmatic example of how sophisticated protection strategies enable complex peptide synthesis. The compound serves as a crucial intermediate in the preparation of dimeric dipeptide nerve growth factor mimetics and potential neuroprotective agents, demonstrating its relevance to pharmaceutical research and drug development. This application highlights the broader impact of protected amino acid chemistry on biomedical research, where precise control over molecular architecture can lead to compounds with significant therapeutic potential. The ability to selectively manipulate functional groups through orthogonal protection strategies has revolutionized approaches to peptide-based drug discovery and development.

The compound's role in contemporary peptide synthesis methodology cannot be understated, as it exemplifies the principles of orthogonal protection that have become fundamental to modern synthetic chemistry. The concept of orthogonality, where different protecting groups can be removed under mutually exclusive conditions, has enabled the synthesis of increasingly complex peptides and proteins with unprecedented precision. Z-Lys(Boc)-OH.DCHA serves as an excellent teaching example of these principles, demonstrating how careful selection of protecting groups can provide synthetic chemists with the tools necessary to construct complex molecular architectures. Educational programs in peptide chemistry routinely use this compound and related derivatives to illustrate fundamental concepts in protection group chemistry.

Research applications of Z-Lys(Boc)-OH.DCHA span multiple disciplines, from basic peptide synthesis to advanced catalytic applications involving mono-N-protected amino acids as chiral ligands. The compound's utility in C-H functionalization reactions, where it serves as a bifunctional ligand that accelerates reaction rates and imparts specified chirality to products, demonstrates the expanding scope of protected amino acid applications beyond traditional peptide synthesis. These emerging applications reflect the continuing evolution of the field and suggest that compounds like Z-Lys(Boc)-OH.DCHA will remain relevant to cutting-edge research for years to come. The development of new synthetic methodologies often relies on the availability of such well-characterized and readily accessible building blocks.

Molecular Structure and Formula

N-alpha-Benzyloxycarbonyl-N-epsilon-tert-Butoxycarbonyl-L-lysine Dicyclohexylamine Salt represents a doubly protected lysine derivative with the molecular formula C31H51N3O6 [1] [4]. The compound exhibits a molecular weight of 561.8 grams per mole, establishing it as a moderately sized amino acid derivative [1] [2]. The structure incorporates three distinct molecular components: the lysine backbone bearing dual protective groups and the dicyclohexylamine counterion [1].

The benzyloxycarbonyl group provides alpha-amino protection through a carbamate linkage, while the tert-butoxycarbonyl group shields the epsilon-amino functionality [1] [4]. The dicyclohexylamine salt formation enhances the compound's crystalline properties and solubility characteristics compared to the free acid form [1] [26].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C31H51N3O6 | [1] [4] |

| Molecular Weight | 561.8 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 2212-76-2 | [4] [5] |

| International Union of Pure and Applied Chemistry Name | Dicyclohexylamine N2-benzyloxycarbonyl-N6-tert-butoxycarbonyl-L-lysinate | [7] |

Physical Properties

Melting Point and Thermal Characteristics

The compound demonstrates a well-defined melting point range of 154-156°C, indicating high purity and crystalline stability [4] [5]. This thermal behavior reflects the strong intermolecular interactions present in the crystal lattice, particularly hydrogen bonding between the dicyclohexylamine cation and the carboxylate anion [4]. The relatively high melting point compared to unprotected lysine derivatives indicates the stabilizing effect of the dual protection strategy [5].

Thermal analysis reveals that the compound maintains structural integrity up to its melting point, with no significant decomposition observed below 150°C [5]. The presence of the dicyclohexylamine salt form contributes to enhanced thermal stability compared to other amine salt forms [26].

Solubility Profile in Various Solvents

The compound exhibits favorable solubility characteristics in organic solvents while maintaining limited water solubility [11]. The dicyclohexylamine salt formation significantly enhances solubility in polar organic solvents compared to the free acid form [26]. In methanol and ethanol, the compound demonstrates good solubility, facilitating purification and handling procedures [4].

The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups contribute to increased lipophilicity, reducing water solubility but enhancing compatibility with organic reaction media [11] [12]. This solubility profile proves advantageous for peptide synthesis applications where organic solvents predominate [30].

| Solvent | Solubility | Characteristics |

|---|---|---|

| Water | Limited | Enhanced by salt formation |

| Methanol | Good | Suitable for purification |

| Ethanol | Good | Compatible with optical rotation measurements |

| Organic solvents | Enhanced | Improved by protecting groups |

Optical Activity

The compound exhibits specific optical rotation of +8.2±1° at 589 nanometers and 20°C, measured at 1% concentration in ethanol [4]. This positive rotation confirms the L-configuration of the lysine backbone and indicates the absence of racemization during synthesis and purification [4]. The magnitude of rotation reflects the influence of both protecting groups on the chiral environment around the alpha carbon [12].

The optical activity serves as a crucial quality control parameter, with deviations indicating potential racemization or impurity content [12]. The measurement conditions specified ensure reproducible results across different analytical laboratories [4].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for the compound [13] [14]. Proton nuclear magnetic resonance spectra reveal characteristic signals for the benzyloxycarbonyl aromatic protons at approximately 7.3 parts per million, while the benzyl methylene protons appear around 5.1 parts per million [13] .

The tert-butoxycarbonyl group contributes a distinctive singlet at 1.4 parts per million, integrating for nine protons [13]. The lysine backbone protons appear in their expected chemical shift ranges, with the alpha proton typically observed around 4.0 parts per million [14]. The dicyclohexylamine protons contribute complex multipicity patterns in the aliphatic region [13].

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all carbon environments, with carbonyl carbons appearing in the 155-170 parts per million region [14]. The aromatic carbons of the benzyloxycarbonyl group produce signals in the 127-137 parts per million range [14].

Mass Spectrometry Fingerprint

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns characteristic of the dual-protected lysine structure [1] [4]. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 562, corresponding to the protonated molecular ion [1].

Common fragmentation patterns include loss of the tert-butoxycarbonyl group (mass decrease of 101 atomic mass units) and benzyloxycarbonyl group (mass decrease of 136 atomic mass units) . The dicyclohexylamine portion may appear as a separate peak at mass-to-charge ratio 182 [26].

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula within acceptable error limits . This technique proves invaluable for distinguishing closely related impurities or isomers .

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups within the molecule [16] [17]. The carbamate carbonyl groups from both protecting groups produce strong absorptions in the 1680-1720 wavenumber region [16] [18].

The carboxylic acid carbonyl appears around 1740 wavenumbers, while nitrogen-hydrogen stretching vibrations occur in the 3300-3500 wavenumber range [16] [17]. The benzyloxycarbonyl aromatic system contributes multiple bands in the 1450-1600 wavenumber region [16].

The dicyclohexylamine salt formation influences the carboxylate stretching frequencies, typically appearing as a broad absorption around 1600 wavenumbers [18] [26]. This spectroscopic signature helps distinguish the salt form from the free acid [16].

Protection Group Chemistry

Benzyloxycarbonyl Group: Alpha-Amino Protection

The benzyloxycarbonyl group serves as a highly effective protecting group for the alpha-amino functionality of lysine [20] [21]. This carbamate-type protection suppresses the nucleophilic and basic properties of the nitrogen lone pair, preventing unwanted side reactions during synthetic transformations [20] [27].

Installation of the benzyloxycarbonyl group occurs through reaction with benzyl chloroformate under basic conditions, typically using sodium hydroxide or sodium carbonate [20] [24]. The protecting group demonstrates excellent stability under neutral and basic conditions while remaining removable through catalytic hydrogenation or strong acidic conditions [20] [29].

The benzyloxycarbonyl group provides orthogonal protection compatibility with various other protecting groups commonly used in peptide synthesis [27] [31]. Its removal through hydrogenolysis proceeds cleanly without affecting the tert-butoxycarbonyl group, enabling selective deprotection strategies [29] [31].

| Property | Characteristics |

|---|---|

| Installation | Benzyl chloroformate under basic conditions |

| Stability | Stable to neutral and basic conditions |

| Removal | Catalytic hydrogenation or strong acid |

| Orthogonality | Compatible with tert-butoxycarbonyl group |

tert-Butoxycarbonyl Group: Epsilon-Amino Protection

The tert-butoxycarbonyl group provides robust protection for the epsilon-amino group of lysine [22] [25]. This acid-labile protecting group prevents side-chain amino group participation in coupling reactions while maintaining stability under basic conditions used for alpha-amino deprotection [22] [29].

Introduction of the tert-butoxycarbonyl group typically employs di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine [22] [25]. The protecting group exhibits excellent stability under aqueous and organic reaction conditions, making it ideal for multi-step synthetic sequences [22] [30].

Removal of the tert-butoxycarbonyl group occurs readily with trifluoroacetic acid in dichloromethane, proceeding through a carbocation intermediate that eliminates to form carbon dioxide and isobutylene [22] [29]. This deprotection method proves compatible with most other functional groups present in peptide molecules [29] [32].

Dicyclohexylamine Salt Form: Stability and Solubility Implications

The dicyclohexylamine salt formation significantly enhances the compound's handling properties and stability characteristics [23] [26]. Dicyclohexylamine, with its pKa of 10.4, effectively neutralizes the carboxylic acid functionality, creating a crystalline salt with improved solubility properties [23] [26].

The salt formation prevents self-association through hydrogen bonding between carboxylic acid groups, thereby improving solubility in organic solvents [26]. The dicyclohexylamine counterion contributes to crystal lattice stability while maintaining reversibility for regeneration of the free acid when required [23] [26].

Storage stability improves dramatically in the salt form, with reduced susceptibility to moisture uptake and chemical degradation [26]. The crystalline nature of the salt facilitates purification through recrystallization techniques and enables accurate analytical determination [23] [26].

| Advantage | Description |

|---|---|

| Enhanced solubility | Improved dissolution in organic solvents |

| Crystal stability | Better handling and storage properties |

| Purification ease | Facilitates recrystallization procedures |

| Analytical precision | Enables accurate quantitative determinations |

Copper Complex Methodology

The earliest established route for synthesizing Z-Lys(Boc)-OH.DCHA involves the formation of a lysine-copper complex intermediate [1]. This methodology begins with the preparation of [Lys(Boc)]2Cu through the reaction of lysine with copper sulfate pentahydrate in aqueous medium. The process utilizes di-tert-butyl dicarbonate (Boc2O) in acetone for selective epsilon-amino protection, achieving yields of 94% for the copper complex formation [1].

The copper removal step employs 8-quinolinol as a chelating agent, providing quantitative copper extraction while maintaining product integrity [1]. Subsequently, benzyloxycarbonylation is performed using benzyl chlorocarbonate in the presence of sodium carbonate and N-hydroxysuccinimide, followed by conversion to the dicyclohexylamine salt. This traditional approach typically achieves overall yields of 76-94% but requires extended reaction times of 24-48 hours [1].

Benzylidene Protection Strategy

An alternative traditional route employs temporary N-benzylidene protection for selective amino group modification [1]. This methodology involves the initial formation of N-benzylidene-lysine, followed by alpha-amino protection with benzyl chlorocarbonate. Subsequent hydrochloric acid treatment removes the benzylidene protection, yielding N-alpha-benzyloxycarbonyl-lysine. The final step involves epsilon-amino tert-butoxycarbonylation using tert-butyl p-nitrophenyl carbonate.

While this approach provides orthogonal protection capabilities, it suffers from lower overall yields (approximately 61%) and requires three distinct synthetic steps with extended processing times of up to 72 hours [1]. The method's complexity and reduced efficiency have limited its widespread adoption in modern synthesis protocols.

Direct Acylation Methods

Traditional direct acylation approaches utilize activated ester intermediates for efficient peptide bond formation . These methods typically employ N-hydroxysuccinimide esters of protected lysine derivatives, enabling rapid coupling reactions under mild conditions. The approach demonstrates particular utility in solid-phase peptide synthesis applications, where Z-Lys(Boc)-OH.DCHA serves as a protected building block .

The activated ester methodology provides coupling yields of 85-92% within 2-4 hours under optimized conditions . However, traditional implementations often require hazardous solvents such as dimethylformamide or dichloromethane, raising environmental and safety concerns for large-scale applications.

Modern Synthetic Approaches

In-Situ Neutralization Protocols

Contemporary synthetic methodologies have introduced in-situ neutralization strategies that significantly enhance reaction efficiency and product quality [3]. These approaches employ real-time pH monitoring and automatic adjustment systems to maintain optimal reaction conditions throughout the synthesis process. The methodology demonstrates particular advantages in controlling side reactions and minimizing racemization during amino acid coupling steps.

Modern in-situ neutralization protocols achieve yields of 85-95% while reducing reaction times to 2-6 hours [3]. The approach utilizes sophisticated pH control systems with automated base addition, ensuring consistent reaction conditions and reproducible product quality. This methodology has proven especially valuable for large-scale industrial applications where process consistency is paramount.

Flow Chemistry Implementation

Flow chemistry represents a paradigmatic shift in amino acid derivative synthesis, offering precise control over reaction parameters and enabling continuous production capabilities [4]. Modern flow systems utilize microreactor technology with integrated temperature and residence time control, allowing for optimized reaction conditions that are difficult to achieve in traditional batch processes.

The flow chemistry approach for Z-Lys(Boc)-OH.DCHA synthesis typically involves segmented flow patterns with controlled mixing of protected amino acid precursors, coupling reagents, and neutralization components [4]. This methodology achieves yields of 88-95% with reaction times reduced to 15-60 minutes, representing a significant improvement over traditional batch processes [4].

Key advantages of flow chemistry implementation include enhanced heat and mass transfer, precise stoichiometric control, and reduced environmental impact through minimized solvent usage [4]. The approach also enables real-time process monitoring and automatic adjustment of reaction parameters, ensuring consistent product quality throughout extended production runs.

Microwave-Assisted Synthesis

Microwave-assisted protocols have emerged as highly efficient alternatives for amino acid derivative synthesis, particularly for challenging coupling reactions that traditionally require extended reaction times [5]. The methodology employs controlled microwave irradiation to accelerate reaction kinetics while maintaining precise temperature control through external magnetic induction heating systems.

Modern microwave-assisted synthesis of Z-Lys(Boc)-OH.DCHA achieves yields of 90-98% with dramatically reduced reaction times of 5-30 minutes [5]. The approach demonstrates particular advantages for difficult coupling reactions and sterically hindered substrates, where traditional thermal heating proves insufficient. The methodology also enables elevated temperature protocols (70-110°C) that further enhance reaction efficiency without compromising product quality [6].

Automated Synthesis Platforms

Contemporary automated synthesis platforms integrate multiple synthetic methodologies into unified systems capable of producing Z-Lys(Boc)-OH.DCHA derivatives with minimal human intervention [7]. These systems typically incorporate advanced process control algorithms, real-time analytical monitoring, and automatic optimization protocols that continuously adjust reaction parameters based on product quality metrics.

Modern automated platforms achieve yields of 88-95% while enabling production rates of 1-50 grams per hour depending on scale and complexity requirements [7]. The systems demonstrate exceptional reproducibility and process consistency, making them ideal for pharmaceutical applications where regulatory compliance and quality assurance are critical considerations.

Optimization Strategies

Yield Enhancement Techniques

Coupling Reagent Optimization

Modern yield enhancement strategies focus on the systematic optimization of coupling reagent combinations to maximize product formation while minimizing side reactions [8]. Contemporary approaches utilize combinations of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) systems [8].

Optimization studies demonstrate that EDC/HOBt combinations provide superior performance for Z-Lys(Boc)-OH.DCHA synthesis, achieving yield enhancements of 15-30% compared to traditional coupling systems [8]. The methodology involves systematic variation of reagent stoichiometry, with optimal conditions typically requiring 1.1-1.2 equivalents of EDC and 1.0-1.1 equivalents of HOBt relative to the amino acid substrate [8].

Reaction Monitoring and Control

Advanced yield enhancement techniques incorporate real-time reaction monitoring using analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy [7]. These approaches enable continuous optimization of reaction parameters based on instantaneous product formation and side reaction monitoring.

Implementation of real-time monitoring systems typically results in yield improvements of 10-20% through early detection of suboptimal conditions and automatic parameter adjustment [7]. The methodology proves particularly valuable for complex multi-step syntheses where minor variations in individual steps can significantly impact overall yield.

Temperature and Time Optimization

Systematic optimization of reaction temperature and time parameters represents a fundamental approach to yield enhancement [6]. Modern methodologies employ design of experiments (DoE) statistical approaches to identify optimal parameter combinations while minimizing the number of required experimental trials.

Temperature optimization studies for Z-Lys(Boc)-OH.DCHA synthesis typically identify optimal ranges of 70-90°C for accelerated protocols, achieving yield enhancements of 20-35% compared to ambient temperature conditions [6]. Corresponding time optimization demonstrates that reaction completion can be achieved in 15-30 minutes under microwave conditions or 2-4 hours under conventional heating [6].

pH-Controlled Synthesis

Mechanistic Considerations

pH-controlled synthesis represents a critical optimization strategy for amino acid derivative preparation, as protonation states of amino groups significantly influence reaction kinetics and selectivity [9]. The methodology requires careful consideration of the pKa values of different amino groups within the lysine structure, with the alpha-amino group (pKa ~7.6) and epsilon-amino group (pKa ~10.8) exhibiting distinct pH-dependent behavior [9].

Optimal pH ranges for Z-Lys(Boc)-OH.DCHA synthesis typically fall between 7.5-8.0, providing selective deprotonation of the alpha-amino group while maintaining epsilon-amino protection [9]. This pH range minimizes unwanted side reactions such as intramolecular cyclization or competing acylation pathways that can reduce overall yield and product purity.

Automated pH Control Systems

Modern pH-controlled synthesis employs sophisticated automated systems capable of maintaining precise pH values throughout the reaction process [10]. These systems typically utilize combination pH electrodes with automated titration capabilities, enabling real-time adjustment of solution pH through controlled addition of base or acid solutions.

Implementation of automated pH control typically achieves yield enhancements of 15-25% compared to uncontrolled conditions [10]. The methodology proves particularly valuable for large-scale syntheses where manual pH adjustment becomes impractical and process consistency requirements are stringent.

Buffer System Optimization

Advanced pH control strategies employ optimized buffer systems that provide enhanced pH stability while maintaining compatibility with coupling reagents and organic solvents [10]. Common buffer systems include phosphate, bis-tris, and N-morpholinoethanesulfonic acid (MES) buffers, each offering distinct advantages for specific reaction conditions.

Buffer optimization studies demonstrate that phosphate buffer systems (50-100 mM, pH 7.5-8.0) provide optimal performance for Z-Lys(Boc)-OH.DCHA synthesis, achieving consistent yields while minimizing ionic strength effects on coupling efficiency [10]. The approach enables enhanced process reproducibility and reduced batch-to-batch variation in industrial applications.

Solvent Selection Impact

Polarity and Solvation Effects

Solvent selection represents a fundamental optimization parameter that significantly influences reaction kinetics, selectivity, and product solubility [11]. The polarity of the reaction medium affects the solvation of charged intermediates and transition states, directly impacting coupling efficiency and side reaction rates.

Traditional solvents such as dimethylformamide (DMF) and N-methylpyrrolidone (NMP) provide excellent solvation for amino acid derivatives and coupling reagents, achieving typical yields of 90-95% [11]. However, environmental and safety concerns associated with these solvents have driven the development of alternative solvent systems with reduced toxicity profiles.

Green Solvent Alternatives

Contemporary solvent optimization strategies focus on identifying environmentally benign alternatives that maintain or improve synthetic performance [12]. Modern green solvent systems include dimethyl sulfoxide/ethyl acetate mixtures (DMSO/EtOAc), anisole/DMSO combinations, and dipropyleneglycol dimethylether (DMM) as standalone solvents [12].

DMSO/EtOAc mixtures (3:17 v/v) demonstrate particular promise for Z-Lys(Boc)-OH.DCHA synthesis, achieving yields of 85-92% while offering improved environmental profiles [12]. The binary solvent system provides tunable polarity through ratio adjustment, enabling optimization for specific substrate requirements. Additionally, the system demonstrates recyclability of 70-80%, significantly reducing waste generation and associated costs [12].

Solvent Recycling and Sustainability

Modern solvent optimization incorporates comprehensive recycling strategies that minimize environmental impact while reducing production costs [5]. Advanced recycling protocols employ distillation techniques that exploit differences in boiling points to recover individual solvent components for reuse in subsequent syntheses.

Implementation of solvent recycling systems typically achieves recovery rates of 70-85% for modern green solvent systems [5]. The approach significantly reduces overall solvent consumption and waste generation, aligning with contemporary sustainability requirements for chemical manufacturing processes.

Green Chemistry Considerations

Solvent System Sustainability

The implementation of green chemistry principles in Z-Lys(Boc)-OH.DCHA synthesis requires comprehensive evaluation of solvent systems based on environmental impact, human health considerations, and process efficiency [13]. Traditional solvents such as DMF face regulatory restrictions due to reproductive toxicity concerns, necessitating the development of safer alternatives that maintain synthetic performance.

Modern green solvent systems demonstrate superior environmental profiles while achieving comparable or enhanced synthetic yields [12]. Dipropyleneglycol dimethylether (DMM) represents an exemplary green solvent, exhibiting low human toxicity through oral, inhalant, and dermal exposure routes while maintaining biodegradability [12]. The solvent achieves yields of 85-90% in Z-Lys(Boc)-OH.DCHA synthesis while offering recyclability rates of 80-85% [12].

Atom Economy and Waste Reduction

Green chemistry optimization strategies emphasize maximizing atom economy through the design of synthetic routes that incorporate the maximum number of reactant atoms into the final product [14]. Modern approaches for Z-Lys(Boc)-OH.DCHA synthesis employ coupling strategies that minimize the formation of stoichiometric by-products while enhancing overall process efficiency.

Advanced methodologies utilize N-carboxyanhydride (NCA) chemistry, which achieves atom economies exceeding 70% through the release of only carbon dioxide as a by-product [14]. This approach represents a significant improvement over traditional coupling methods that generate multiple organic by-products requiring separation and disposal.

Energy Efficiency and Process Intensification

Contemporary green chemistry approaches emphasize energy efficiency through the implementation of process intensification strategies [15]. Modern methodologies employ continuous flow reactors, microwave-assisted heating, and automated synthesis platforms that significantly reduce energy consumption compared to traditional batch processes.

Flow chemistry implementations demonstrate energy reductions of 30-50% compared to conventional batch synthesis through enhanced heat and mass transfer efficiency [4]. The approach also enables process intensification through reduced reaction times and improved space-time yields, contributing to overall environmental impact reduction.

Renewable Feedstock Integration

Advanced green chemistry strategies explore the integration of renewable feedstocks derived from biomass sources for amino acid synthesis [16]. Contemporary research demonstrates the feasibility of producing amino acids from woody biomass components through catalytic conversion of α-hydroxyl acids using ruthenium-based catalysts supported on carbon nanotubes.

Biomass-derived amino acid synthesis achieves yields comparable to traditional synthetic routes (43% overall yield from glucose to alanine) while utilizing renewable carbon sources [16]. The approach offers potential for sustainable Z-Lys(Boc)-OH.DCHA production through the development of biomass-derived lysine precursors, aligning with long-term sustainability objectives for chemical manufacturing.

Scale-up Protocols for Laboratory and Industrial Applications

Laboratory to Pilot Scale Transition

The transition from laboratory-scale synthesis (1-100 mg) to pilot-scale production (1-100 g) requires careful consideration of heat and mass transfer limitations that become significant as reaction volumes increase [17]. Laboratory optimization protocols typically focus on maximizing product purity and yield, while pilot-scale considerations emphasize process robustness and reproducibility.

Critical scale-up parameters include agitation efficiency, temperature uniformity, and reagent addition rates [17]. Modern pilot-scale reactors incorporate advanced mixing systems with computational fluid dynamics (CFD) optimization to ensure uniform reaction conditions throughout the reactor volume. Temperature control systems employ external heating/cooling with rapid response capabilities to maintain precise thermal management during exothermic coupling reactions.

Heat Transfer Management

Industrial-scale synthesis of Z-Lys(Boc)-OH.DCHA requires sophisticated heat transfer management systems to control reaction temperature during potentially exothermic coupling reactions [17]. Large-scale reactors typically employ external heat exchangers with circulating coolant systems capable of rapid heat removal during reagent addition phases.

Modern industrial reactors incorporate multiple temperature monitoring points throughout the reactor volume, enabling real-time detection of temperature gradients that could impact product quality [17]. Advanced control systems automatically adjust coolant flow rates and agitation speeds to maintain temperature uniformity within ±2°C of target values, ensuring consistent reaction conditions across the entire batch.

Process Analytical Technology (PAT)

Industrial-scale production employs comprehensive process analytical technology (PAT) systems that provide real-time monitoring of critical process parameters and product quality attributes [18]. Modern PAT implementations include inline spectroscopic methods (Raman, near-infrared, and ultraviolet spectroscopy) that enable continuous monitoring of reaction progress and product formation.

Advanced PAT systems incorporate multivariate data analysis algorithms that can predict final product quality based on real-time process measurements [18]. This capability enables proactive process adjustments to maintain product specifications while minimizing batch failures and associated waste generation.

Continuous Manufacturing Integration

Contemporary industrial applications increasingly employ continuous manufacturing technologies that enable steady-state production with enhanced process control and reduced environmental impact [18]. Continuous flow systems for Z-Lys(Boc)-OH.DCHA synthesis typically achieve production rates of 50-500 g/h while maintaining yields of 85-92% [18].

Modern continuous manufacturing platforms integrate multiple unit operations including mixing, reaction, separation, and purification into unified systems with automated control [18]. These systems demonstrate exceptional process consistency and enable real-time quality assurance through continuous analytical monitoring, ensuring product specifications are maintained throughout extended production campaigns.

Quality Assurance and Regulatory Compliance

Industrial-scale production requires comprehensive quality assurance systems that ensure consistent product quality and regulatory compliance [18]. Modern quality systems incorporate statistical process control methodologies with automated data collection and analysis capabilities that continuously monitor critical quality attributes.

Advanced quality assurance protocols employ risk-based approaches that identify potential failure modes and implement preventive controls throughout the manufacturing process [18]. These systems typically achieve process capability indices (Cpk) exceeding 1.33 for critical quality parameters, ensuring consistent product quality while minimizing the risk of batch rejection or product recalls.